molecular formula C13H10F3NO3 B8634071 Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate

Ethyl 5-(2-(trifluoromethyl)phenyl)isoxazole-4-carboxylate

Cat. No. B8634071
M. Wt: 285.22 g/mol
InChI Key: FHKYIORODPSXQA-UHFFFAOYSA-N
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Patent
US04243406

Procedure details

Ethyl-2-(2'-trifluoromethylbenzoyl)-3-dimethylaminopropenoate (3.14 g.; 0.01 mol.) was dissolved in 15 ml. of dioxane. To this solution was added a solution of hydroxylamine hydrochloride (1.05 g.; 0.015 mol.) in 5 ml. of water. The resulting solution was stirred for 14 hours at 25° C. Extraction with water and diethyl ether yielded ethyl-5-(2'-trifluoromethylphenyl)-4-isoxazolecarboxylate as an oil (1.6 g.; 56.2% yield) having the following analysis:
Name
Ethyl-2-(2'-trifluoromethylbenzoyl)-3-dimethylaminopropenoate
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:22])[C:5]([C:10](=[O:21])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18])=[CH:6][N:7](C)C)[CH3:2].O1CCOCC1.Cl.NO>O>[CH2:1]([O:3][C:4]([C:5]1[CH:6]=[N:7][O:21][C:10]=1[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:17]([F:20])([F:19])[F:18])=[O:22])[CH3:2] |f:2.3|

Inputs

Step One
Name
Ethyl-2-(2'-trifluoromethylbenzoyl)-3-dimethylaminopropenoate
Quantity
3.14 g
Type
reactant
Smiles
C(C)OC(C(=CN(C)C)C(C1=C(C=CC=C1)C(F)(F)F)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOCC1
Step Three
Name
Quantity
1.05 g
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 14 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction with water and diethyl ether

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C(C)OC(=O)C=1C=NOC1C1=C(C=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.